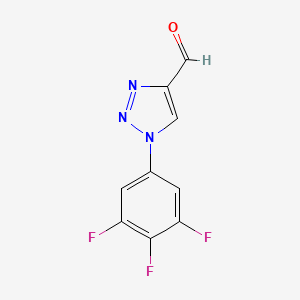
1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
The compound “1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The “3,4,5-trifluorophenyl” part suggests the presence of a phenyl ring (a cyclic group of six carbon atoms) with three fluorine atoms attached at the 3rd, 4th, and 5th positions. The “carbaldehyde” part indicates the presence of a formyl group (-CHO), which is characteristic of aldehydes .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions . The presence of the aldehyde group also opens up possibilities for reactions typical for carbonyl compounds, such as nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine atoms could influence the compound’s reactivity, polarity, and lipophilicity. The aldehyde group could make the compound reactive towards nucleophiles and reducing agents .
科学的研究の応用
Molecular Rearrangements and Synthesis
The synthesis and molecular rearrangement of triazole derivatives, including 1-phenyl-1,2,3-triazole-4-carbaldehyde, have been explored for the creation of novel compounds. For instance, the equilibrium of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles depends on the substituent's electronic properties, enabling the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from phenyl derivatives through specific schemes. This approach offers a pathway to synthesize derivatives with varied substituents, broadening the scope of triazole-based compounds for further applications (L'abbé et al., 1990).
Antimicrobial Agents
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the creation of 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack formylation reaction demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds, by inhibiting enzymes like the E. coli MurB, showcase the potential of triazole derivatives as antimicrobial agents (Bhat et al., 2016).
Fluorescence Probes for Biological Applications
A fluorescence probe with aggregation-induced emission enhancement and intramolecular charge transfer characteristics was designed for sensitive and selective detection of homocysteine. This probe, derived from triazole-carbaldehyde compounds, demonstrates the utility of triazole derivatives in developing tools for biological research, particularly in detecting and studying biologically relevant molecules in complex environments (Chu et al., 2019).
Green Synthesis Approaches
Research into green chemistry has led to the development of methods for synthesizing triazole derivatives, including those substituted at the 4-carbaldehyde position, under environmentally benign conditions. Such approaches aim to reduce the use of hazardous reagents and conditions in chemical synthesis, contributing to sustainable research practices (Linga goud et al., 2016).
作用機序
Target of Action
Compounds with similar structures have been known to target enzymes like carbonic anhydrase 2
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially alter the function of the target proteins, but further studies are required to confirm this.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells , which are involved in the degradation of extracellular matrix, thus affecting cell migration and proliferation.
Result of Action
A compound with a similar structure was found to display strong cytostatic effects on lung cancer cell proliferation and significant inhibition of cell migration .
将来の方向性
The future directions for this compound would depend on its intended applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical. Alternatively, if it has unique physical or chemical properties, it could find uses in material science or other fields .
生化学分析
Biochemical Properties
1-(3,4,5-Trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the formation of covalent bonds with the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor of certain oxidoreductases by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles . Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, as well as alterations in hematological parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications, which direct its localization and influence its activity .
特性
IUPAC Name |
1-(3,4,5-trifluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O/c10-7-1-6(2-8(11)9(7)12)15-3-5(4-16)13-14-15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDCFWMBXBNLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



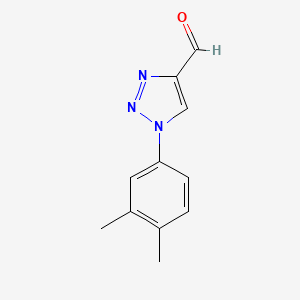
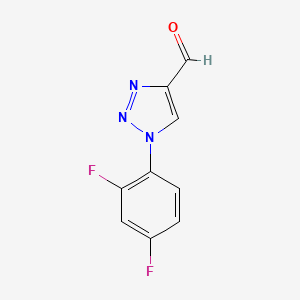
![1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467575.png)

![Ethyl 2-{[4,6-dihydroxy-2-(methylsulfanyl)-5-pyrimidinyl]amino}-2-oxoacetate](/img/structure/B1467581.png)
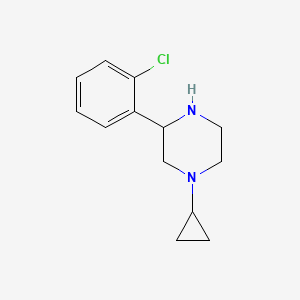

![1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467585.png)
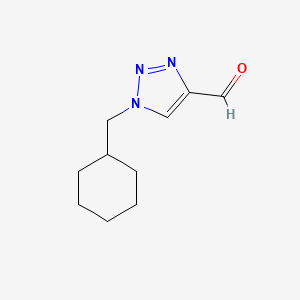
![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
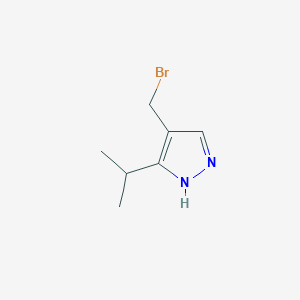
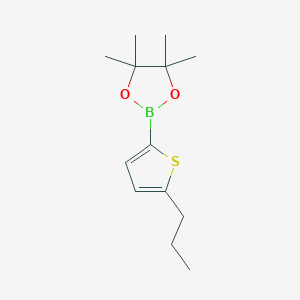
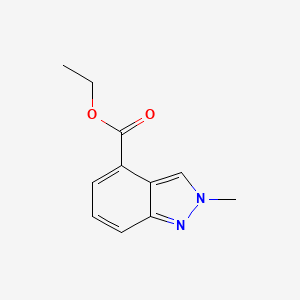
![N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1467593.png)